molecular formula C7H6N2O5 B175804 4-Amino-2-hydroxy-5-nitrobenzoic acid CAS No. 197584-93-3

4-Amino-2-hydroxy-5-nitrobenzoic acid

Cat. No.: B175804
CAS No.: 197584-93-3
M. Wt: 198.13 g/mol
InChI Key: OXSQGWPEUHGSSM-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-5-nitrobenzoic acid is a versatile chemical scaffold highly valued in medicinal chemistry and drug discovery for its multi-functionalizable structure. Its primary research application is as a key precursor in the efficient synthesis of methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates . These bicyclic structures are critical building blocks for exploring chemical space around biologically active compounds, particularly in the development of novel antibacterial and anticancer agents . The compound's structure allows for further derivatization at the amino, hydroxy, and carboxy groups, enabling the generation of diverse libraries for structure-activity relationship studies. Research into related 4-aminobenzoic acid analogs suggests potential for enzyme inhibition, with studies indicating activity against targets like neuraminidase and acetylcholinesterase . Furthermore, the presence of both electron-donating (amino, hydroxy) and electron-withdrawing (nitro) groups on the aromatic ring, along with carboxylic acid functionality, makes it and its derivatives candidates for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in materials science . This compound is strictly for use in scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c8-4-2-6(10)3(7(11)12)1-5(4)9(13)14/h1-2,10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSQGWPEUHGSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Amino 2 Hydroxy 5 Nitrobenzoic Acid

Precursor-Based Synthetic Routes to 4-Amino-2-hydroxy-5-nitrobenzoic Acid

The synthesis of this compound can be effectively achieved by starting with precursors that already contain the core benzoic acid structure or a substituted aniline (B41778) framework. These routes focus on the sequential addition or modification of functional groups on a pre-existing scaffold.

Functionalization of Benzoic Acid Scaffolds

A primary strategy involves the direct functionalization of a substituted benzoic acid. The most logical precursor for this route is 4-Amino-2-hydroxybenzoic acid, also known as 4-aminosalicylic acid (PAS). This compound possesses the required amino and hydroxyl groups in the correct positions. The key transformation is the regioselective introduction of a nitro group onto this scaffold.

The nitration of 4-aminosalicylic acid is an electrophilic aromatic substitution reaction. The existing substituents on the aromatic ring dictate the position of the incoming nitro group. The hydroxyl (-OH) and amino (-NH2) groups are both strongly activating and ortho-, para-directing. Both groups direct electrophiles to positions 3 and 5. Due to the strong activation provided by these groups, the nitration is expected to proceed readily at either position 3 or 5. To achieve the desired 5-nitro isomer, careful control of reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid or acetic acid) and temperature, is essential to favor substitution at the less sterically hindered position 5 and to prevent over-nitration or oxidative side reactions. masterorganicchemistry.comyoutube.com

Table 1: Key Intermediates in Benzoic Acid Scaffold Functionalization

PrecursorKey TransformationTarget Intermediate/Product
4-Amino-2-hydroxybenzoic acidElectrophilic NitrationThis compound

Derivatization of Substituted Anilines

An alternative approach begins with a substituted aniline precursor. A notable example of this strategy involves using 2-amino-4-nitrobenzoic acid as the starting material. This route requires the conversion of the amino group at position 2 into a hydroxyl group.

This transformation can be accomplished through a diazotization reaction, followed by hydrolysis. google.comgoogleapis.com The process involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. organic-chemistry.orgbyjus.com The resulting diazonium salt is then heated in an aqueous solution, often in the presence of a copper salt, which causes the diazonium group to be replaced by a hydroxyl group, yielding 2-hydroxy-4-nitrobenzoic acid. google.com The final step in this sequence would be the reduction of the nitro group at position 4 to an amino group.

Another pathway in this category is the carboxylation of m-aminophenol using the Kolbe-Schmitt reaction, which involves heating the sodium salt of m-aminophenol with carbon dioxide under pressure to yield 4-aminosalicylic acid. google.com This intermediate can then be nitrated as described in the previous section.

Reduction of Nitro-Salicylic Acid Precursors

This methodology is predicated on the selective reduction of a dinitro-substituted salicylic (B10762653) acid derivative. A hypothetical precursor for this route would be 2-hydroxy-4,5-dinitrobenzoic acid. The success of this strategy hinges on the ability to reduce the nitro group at the C4 position to an amino group while leaving the nitro group at the C5 position intact.

The selective reduction of polynitroarenes is a well-established field. Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide in an aqueous or alcoholic solution (a process known as the Zinin reduction) are known to selectively reduce one nitro group in the presence of others. stackexchange.comechemi.com The selectivity is often governed by steric and electronic factors. In dinitro compounds containing a hydroxyl or alkoxy group, the nitro group positioned ortho to it is often preferentially reduced. stackexchange.comechemi.com In the case of 2-hydroxy-4,5-dinitrobenzoic acid, where neither nitro group is ortho to the hydroxyl group, selectivity may be achieved based on the relative steric hindrance, potentially favoring the reduction of the C4 nitro group.

Table 2: Reagents for Selective Nitro Group Reduction

Reagent SystemTypical ApplicationReference
Na2S / (NH4)2SSelective reduction of one nitro group in polynitroarenes (Zinin Reduction) stackexchange.com, echemi.com
SnCl2 / HClGeneral reduction of aromatic nitro groups wikipedia.org
Fe / AcidIndustrial reduction of nitroarenes to anilines wikipedia.org
Catalytic Hydrogenation (e.g., H2/Pd-C)General reduction, may be difficult to control selectivity in polynitro compounds wikipedia.org

Regioselective Functional Group Transformations for this compound Synthesis

These strategies focus on the precise placement of functional groups onto an aromatic ring through reactions where regioselectivity is the primary challenge and goal.

Controlled Nitration Strategies

Controlled nitration is fundamental to synthesizing the target molecule from precursors like 4-aminosalicylic acid. The regioselectivity of electrophilic nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The hydroxyl group is an ortho-, para-director, as is the amino group. The carboxylic acid group, being a deactivating group, is a meta-director.

In a substrate such as 4-aminosalicylic acid, the powerful activating and ortho-, para-directing influences of the -NH2 and -OH groups dominate over the meta-directing effect of the -COOH group. Both activating groups direct the incoming electrophile (the nitronium ion, NO2+) to positions 3 and 5. Achieving high selectivity for the desired 5-nitro isomer requires careful management of reaction conditions. Factors such as the concentration of the nitrating agent, temperature, and reaction time can be optimized to favor monosubstitution at the desired position. acs.org For instance, using milder nitrating conditions might enhance selectivity for the less sterically hindered C5 position.

Selective Amination and Hydroxylation Approaches

Selective amination and hydroxylation offer alternative routes by introducing these key functional groups at specific stages of the synthesis.

Selective Amination can be achieved via nucleophilic aromatic substitution (SNAr). This reaction requires an aromatic ring that is activated by electron-withdrawing groups and has a suitable leaving group (such as a halogen). wikipedia.orglibretexts.org A potential synthetic route could start with 2-hydroxy-4-chloro-5-nitrobenzoic acid. In this precursor, the chlorine atom at C4 is activated towards nucleophilic attack by ammonia (B1221849) due to the strong electron-withdrawing effects of the nitro group at the para position and the carboxyl group at the ortho position. adamsabangan.comlibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, facilitating the displacement of the chloride ion by an amino group. wikipedia.org

Selective Hydroxylation is frequently accomplished by the diazotization of an aromatic amino group, followed by nucleophilic substitution with water. scribd.comscirp.org A plausible pathway could begin with 2-amino-4-chloro-5-nitrobenzoic acid. The amino group at C2 can be converted to a diazonium salt, which is then hydrolyzed by heating in an acidic aqueous medium to yield a hydroxyl group. This would form the intermediate 2-hydroxy-4-chloro-5-nitrobenzoic acid, which could then undergo amination as described above. This diazotization-hydrolysis sequence is a robust method for introducing a hydroxyl group onto an aromatic ring in place of an amino group. google.comgoogleapis.com

Esterification and Subsequent Hydrolysis Processes

In the synthesis of this compound and related compounds, esterification serves as a crucial technique, primarily for the temporary protection of the carboxylic acid functional group. This protection prevents the carboxyl group from participating in unwanted side reactions during subsequent steps, such as nitration or reduction. The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, typically methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. bond.edu.aubond.edu.au

Following the necessary chemical transformations on the aromatic ring, the ester group must be removed to regenerate the carboxylic acid, a process achieved through hydrolysis. Alkaline hydrolysis, or saponification, is a frequently used method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, often with heating or reflux, to yield the carboxylate salt. Subsequent acidification of the reaction mixture then precipitates the desired carboxylic acid.

The efficiency of the esterification step can be highly dependent on the reaction time. A study on the synthesis of a structurally similar compound, 4-amino-3-nitrobenzoic acid methyl ester, illustrates this relationship. bond.edu.au

Reaction Time (hours)Yield (%)
0.558
1.065
2.070
16.075

Data adapted from a study on the Fischer esterification of 4-amino-3-nitrobenzoic acid. bond.edu.au

This two-step process of esterification and hydrolysis is a fundamental strategy for managing functional group reactivity and ensuring the successful synthesis of the target molecule.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. For this compound, advanced protocols are being developed that incorporate these principles, moving beyond traditional multi-step syntheses.

One-Pot Synthetic Procedures

One-pot synthesis, a strategy where multiple reaction steps are performed in the same reactor without isolating intermediate compounds, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For complex molecules, this approach can dramatically shorten the synthetic route. For instance, a one-pot method for synthesizing amidonaphthoquinones involves a sequence of hydrogenation, coupling, and air oxidation performed in a single vessel. nih.gov

While a specific one-pot protocol for this compound is not extensively documented, the principles can be applied. A hypothetical one-pot procedure could involve the catalytic reduction of a precursor like 2-hydroxy-4,5-dinitrobenzoic acid, where the selective reduction of one nitro group is immediately followed by another transformation in the same pot, thereby avoiding complex workup and purification of the intermediate. The synthesis of various heterocyclic compounds, such as substituted 2-aminobenzo[b]thiophenes, has been successfully achieved through one-pot methodologies, demonstrating the broad applicability of this strategy. researchgate.net

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing. In the synthesis of this compound, several opportunities exist to create more environmentally benign processes.

Atom Economy and Waste Reduction : A key step in the synthesis is the reduction of a nitro group. Traditional methods often use stoichiometric reducing agents like tin (Sn) or iron (Fe) in acidic media, which generate significant metallic waste. A greener alternative is catalytic hydrogenation, which uses molecular hydrogen (H₂) as the reductant and a recyclable catalyst, with water being the only byproduct. acs.orgresearchgate.net

Safer Solvents and Reagents : The nitration of the precursor, 2-hydroxybenzoic acid (salicylic acid), typically uses a mixture of concentrated sulfuric and nitric acids ("mixed acid"). Research into alternative nitrating systems, such as nitric acid in acetic acid, can reduce reliance on highly corrosive and hazardous sulfuric acid, thereby minimizing waste and improving operational safety. acs.orgresearchgate.net

Energy Efficiency : The use of continuous flow reactors for highly exothermic reactions like nitration allows for superior temperature control and heat exchange. researchgate.net This not only enhances safety by preventing thermal runaways but also improves energy efficiency compared to large-scale batch reactors. acs.org

Use of Renewable Feedstocks : While currently reliant on petrochemical precursors, future green syntheses could envision biocatalytic routes. The microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks using engineered E. coli showcases a sustainable pathway that could potentially be adapted for more complex derivatives through advances in synthetic biology. researchgate.net

Catalytic Methodologies for Functional Group Interconversions

Catalysis is central to the efficient synthesis of this compound, particularly for the interconversion of functional groups. The reduction of the aromatic nitro group to an amino group is a critical transformation that heavily relies on catalytic methods.

Catalytic hydrogenation is the preferred industrial method for this reduction due to its high selectivity and clean reaction profile. akjournals.com A variety of catalysts have been investigated for the hydrogenation of related nitrophenols, with performance depending on the metal, support, and reaction conditions.

Common Catalysts for Nitro Group Reduction:

Platinum on Carbon (Pt/C) : Recognized for its high catalytic activity in the hydrogenation of p-nitrophenol. acs.org

Nickel-based Catalysts : Nickel boride (Ni₂B) and nickel supported on active carbon (Ni/AC) or kaolin (B608303) are effective, lower-cost alternatives to noble metal catalysts. researchgate.netakjournals.comchlorpars.com

Palladium on Carbon (Pd/C) : Another highly active noble metal catalyst used for nitro group reductions. acs.org

The mechanism of catalytic hydrogenation generally involves the adsorption of both the nitroaromatic compound and hydrogen gas onto the surface of the metal catalyst. researchgate.net This facilitates the stepwise reduction of the nitro group to the corresponding amine. The choice of catalyst and support can be fine-tuned to optimize the reaction rate and prevent side reactions.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To ensure an efficient and economically viable synthesis, the optimization of reaction parameters is crucial. For the multi-step synthesis of this compound, key stages such as nitration and catalytic reduction must be carefully controlled.

The initial nitration of salicylic acid is a critical step that dictates the regioselectivity and yield of the nitro-substituted intermediate. Studies have shown that parameters such as temperature, reaction time, and the composition of the nitrating agent significantly impact the outcome. Using a continuous flow microreactor, researchers found that complete conversion could be achieved in under 7 minutes, with higher temperatures leading to byproduct formation. researchgate.net

ParameterOptimal ConditionOutcome
Salicylic Acid : Acetic Acid (Mole Ratio)1:10Selective production of 5-nitrosalicylic acid
Salicylic Acid : Nitric Acid (Mole Ratio)1:3
Temperature50°C
Residence Time7 minutes

Data adapted from research on the nitration of salicylic acid. slideshare.net

Similarly, the catalytic hydrogenation step requires careful optimization. Key parameters include hydrogen pressure, catalyst type and loading, temperature, and agitation speed. Research on the hydrogenation of p-nitrophenol using a Pt/C catalyst found that the reaction rate increased with hydrogen pressure up to 4.08 MPa before leveling off, indicating a zero-order dependence at higher pressures. acs.org The catalyst loading also directly influences the reaction rate. acs.org

ParameterConditionObservation
Hydrogen Pressure< 4.08 MPaReaction rate increases with pressure
> 4.08 MPaReaction rate becomes independent of pressure
Temperature40 - 90°CReaction rate increases with temperature (Arrhenius behavior) chlorpars.com
Catalyst LoadingIncreased loadingIncreased rate of hydrogenation acs.org

Data synthesized from studies on p-nitrophenol hydrogenation. acs.orgchlorpars.com

By systematically optimizing these parameters for each step, chemists can maximize the yield and purity of the final this compound product, while ensuring the process is safe, scalable, and efficient.

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Hydroxy 5 Nitrobenzoic Acid

Reactivity Profile of the Amino Group in 4-Amino-2-hydroxy-5-nitrobenzoic Acid

The amino group, being an activating, ortho-, para-directing group, significantly influences the molecule's reactivity. Its nucleophilic character is central to many of its reactions.

The amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives or amides. This reaction is a common strategy to protect the amino group or to synthesize more complex molecules. For instance, acetylation of the amino group leads to the formation of 4-(acetylamino)-2-hydroxy-5-nitrobenzoic acid. drugbank.comnih.gov

The formation of an amide bond can also be achieved through the reaction of the amino group with a carboxylic acid, although this typically requires activation of the carboxylic acid or harsh conditions, such as heating the corresponding ammonium (B1175870) carboxylate salt to drive off water. wikipedia.org The functional group tolerance of such acylation reactions allows for the synthesis of a wide array of amide derivatives. researchgate.net

Table 1: Examples of Acylation Reactions

Reactant Acylating Agent Product
This compound Acetic anhydride 4-(Acetylamino)-2-hydroxy-5-nitrobenzoic acid
This compound Benzoyl chloride 4-(Benzoylamino)-2-hydroxy-5-nitrobenzoic acid

The primary amino group in this compound is nucleophilic and can participate in nucleophilic substitution reactions. While the amino group itself can be displaced under specific conditions, it more commonly acts as the nucleophile, attacking electrophilic centers. For example, it can react with alkyl halides, although this can lead to a mixture of mono- and poly-alkylated products. The reactivity of the amino group as a nucleophile is fundamental to its role in the synthesis of various heterocyclic compounds and other derivatives.

A key reaction of the primary aromatic amino group is diazotization, which involves its conversion into a diazonium salt upon treatment with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). cuhk.edu.hkgoogle.com The resulting diazonium salt of this compound is a versatile intermediate.

These diazonium salts are highly reactive and can undergo a variety of subsequent reactions, most notably azo coupling. In this reaction, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778), to form an azo compound, characterized by the -N=N- functional group. researchgate.netnih.gov The extensive conjugation in the resulting azo dyes often leads to intense colors, making this reaction pathway crucial in the dye manufacturing industry. chemimpex.comresearchgate.net The specific color and properties of the dye can be tuned by varying the coupling component. researchgate.net

The diazonium salt can also be used in Sandmeyer reactions to introduce a variety of substituents, such as chloro, bromo, or cyano groups, onto the aromatic ring in place of the original amino group. scirp.orgscirp.orgresearchgate.net

Table 2: Diazotization and Subsequent Reactions

Reaction Reagents Intermediate/Product
Diazotization NaNO₂, HCl, 0-5°C 4-Carboxy-3-hydroxy-6-nitrobenzenediazonium chloride
Azo Coupling Naphthalen-2-ol, NaOH Azo dye
Sandmeyer (Cyanation) CuCN, KCN 4-Cyano-2-hydroxy-5-nitrobenzoic acid

Reactivity Profile of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its most significant reactivity lies in its susceptibility to reduction.

The nitro group can be readily reduced to a primary amino group, yielding 4,5-diamino-2-hydroxybenzoic acid. This transformation is of great synthetic importance as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com A wide variety of reducing agents and conditions can be employed for this purpose. wikipedia.org

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid is a classic and widely used method for nitro group reduction. masterorganicchemistry.comscispace.com

Other Reagents: Other reducing systems like sodium hydrosulfite, sodium sulfide (B99878), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be effective. wikipedia.orggoogle.com

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com

Table 3: Common Reagents for Nitro Group Reduction

Reagent System Conditions
H₂ / Pd/C Catalytic hydrogenation
Fe / HCl Reflux
Sn / HCl Acidic medium
Zn / NH₄Cl Aqueous medium
Hydrazine hydrate / Raney Ni Reflux

The reduction of a nitro group to an amine is a stepwise process that proceeds through several reactive intermediates. Under carefully controlled conditions, it is possible to isolate some of these intermediates. The typical reduction pathway involves the formation of a nitroso (-NO) compound, followed by a hydroxylamino (-NHOH) derivative, which is then further reduced to the final amine (-NH2). wikipedia.org

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

These intermediates, particularly the hydroxylamino species, can be reactive and may participate in subsequent reactions. For example, under certain reductive conditions, aromatic nitro compounds can lead to the formation of dimeric products like azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds. wikipedia.org The formation of such reactive intermediates is a key aspect of the complex chemistry of nitroaromatics.

Reactivity Profile of the Carboxyl Group in this compound

The carboxyl group (-COOH) is a key site for chemical transformations, primarily involving reactions like esterification and decarboxylation.

The carboxyl group of this compound can undergo esterification, a fundamental reaction in organic synthesis. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer-Speier esterification is a common method, where the acid is heated with an excess of alcohol, such as methanol (B129727) or ethanol, with a catalytic amount of a strong acid like sulfuric acid. bond.edu.au

For instance, the esterification of the related compound, 4-amino-3-nitrobenzoic acid, to its methyl ester is achieved by refluxing in neat methanol with catalytic sulfuric acid. bond.edu.au A similar approach would be applicable to this compound. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

Factors influencing this reaction include the steric hindrance around the carboxyl group and the electronic nature of the substituents on the aromatic ring. While the ortho-hydroxyl group could potentially cause some steric hindrance, the reaction is generally feasible under standard esterification conditions. The resulting esters are often valuable intermediates in the synthesis of more complex molecules. nih.gov

Table 1: General Conditions for Fischer Esterification of Substituted Benzoic Acids

ReactantReagentCatalystConditionsProduct Type
Aromatic Carboxylic AcidAlcohol (e.g., Methanol)Strong Acid (e.g., H₂SO₄)RefluxAromatic Ester

This table represents generalized conditions for Fischer esterification, applicable to this compound and related compounds. bond.edu.aunih.gov

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). This reaction is not typically spontaneous for aromatic carboxylic acids unless specific conditions are met or certain structural features are present. The stability of the resulting carbanion intermediate is a crucial factor. For this compound, decarboxylation is challenging under normal conditions.

However, decarboxylation can be induced under harsh conditions, such as heating at high temperatures, often in the presence of a catalyst like copper powder. The presence of the electron-donating hydroxyl and amino groups, and the electron-withdrawing nitro group, creates a complex electronic environment that influences the stability of the aryl anion that would form upon CO₂ loss. In some specialized reactions, such as ketonic decarboxylation, carboxylic acids can be converted to ketones, though this is less common for aromatic acids. wikipedia.org

Reactivity Profile of the Hydroxyl Group in this compound

The phenolic hydroxyl group (-OH) significantly contributes to the molecule's reactivity, participating in alkylation reactions and forming crucial hydrogen bonds.

The hydroxyl group of this compound can be alkylated to form ethers. This reaction, a type of Williamson ether synthesis, typically involves deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent (e.g., an alkyl halide).

For example, the hydroxyl group of a related compound, 5-hydroxy-2-nitrobenzoic acid, can be benzylated by reacting it with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF). This reaction proceeds readily at room temperature, yielding the corresponding benzyl ether. A similar transformation would be expected for the hydroxyl group in this compound, leading to the formation of an alkoxy derivative.

The arrangement of the hydroxyl and carboxyl groups in an ortho position allows for the formation of a strong intramolecular hydrogen bond. youtube.comchemistryguru.com.sg This is a characteristic feature of salicylic (B10762653) acid and its derivatives. nih.gov This internal hydrogen bond involves the hydrogen atom of the hydroxyl group and the carbonyl oxygen of the adjacent carboxyl group, forming a stable six-membered ring. youtube.com This interaction can influence the acidity of the phenolic proton and the rotational freedom of the carboxyl group.

In addition to this strong intramolecular bond, the molecule can participate in extensive intermolecular hydrogen bonding. The amino (-NH₂) and nitro (-NO₂) groups, as well as the carboxyl and hydroxyl groups, can act as hydrogen bond donors and/or acceptors. nih.govquora.com In the solid state, these interactions lead to the formation of complex, three-dimensional networks, linking multiple molecules together. nih.gov This extensive hydrogen bonding network significantly affects the compound's physical properties, such as its melting point and solubility. youtube.comchemistryguru.com.sg

Table 2: Potential Hydrogen Bonding in this compound

TypeDonor GroupAcceptor GroupSignificance
IntramolecularHydroxyl (-OH)Carbonyl Oxygen (of -COOH)Increases molecular stability; affects acidity. youtube.comchemistryguru.com.sg
IntermolecularHydroxyl (-OH), Amino (-NH₂)Nitro (-NO₂), Carbonyl Oxygen, Hydroxyl (-OH), Amino (-NH₂)Influences crystal packing, melting point, and solubility. nih.gov

Influence of Substituents on Aromatic Ring Reactivity and Electron Density

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is governed by the net electronic effect of its substituents. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.orglibretexts.org

Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups. They donate electron density to the aromatic ring through a strong positive resonance effect (+R), which outweighs their negative inductive effect (-I). libretexts.orgminia.edu.eg This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org

Deactivating Groups: The nitro (-NO₂) and carboxyl (-COOH) groups are strong deactivating groups. They withdraw electron density from the aromatic ring through both strong negative resonance (-R) and negative inductive (-I) effects. libretexts.orgnumberanalytics.com This makes the ring electron-deficient and significantly less reactive towards electrophilic attack. libretexts.org

Table 3: Electronic Effects of Substituents on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
Amino (-NH₂)Electron-withdrawing (-I)Strongly electron-donating (+R)Activating minia.edu.eg
Hydroxyl (-OH)Electron-withdrawing (-I)Strongly electron-donating (+R)Activating libretexts.orgminia.edu.eg
Nitro (-NO₂)Electron-withdrawing (-I)Strongly electron-withdrawing (-R)Deactivating libretexts.orgnumberanalytics.com
Carboxyl (-COOH)Electron-withdrawing (-I)Electron-withdrawing (-R)Deactivating libretexts.org

Derivatives and Analogues of 4 Amino 2 Hydroxy 5 Nitrobenzoic Acid in Research

Synthesis and Characterization of Novel Derivatives and Analogues of 4-Amino-2-hydroxy-5-nitrobenzoic Acid

The synthesis of novel derivatives of this compound involves a variety of chemical transformations targeting its functional groups. These modifications are crucial for developing compounds with tailored properties.

Structural Modifications of Amino and Nitro Groups

The amino and nitro groups on the benzoic acid ring are primary targets for structural modifications. The reactivity of the amino group allows for the introduction of a wide range of substituents. For instance, the amino group can be acylated, alkylated, or converted into a sulfonamide. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Alkyl and Aryl Substitutions on the Benzoic Acid Scaffold

Alkyl and aryl substitutions on the benzoic acid scaffold are another key strategy for creating novel derivatives. These substitutions can be introduced at various positions on the aromatic ring, leading to changes in the molecule's lipophilicity, steric hindrance, and electronic properties. For example, the synthesis of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives involves the introduction of different alkyl groups on the hexahydro-1,4-diazepine ring. scispace.com These modifications have been shown to influence the compound's affinity for serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors. scispace.com

Furthermore, the carboxyl group of the benzoic acid can be esterified or converted into an amide, introducing additional alkyl or aryl groups. wikipedia.org These modifications can impact the molecule's solubility, bioavailability, and interaction with biological targets. The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates the introduction of a variety of alkyl and aryl substituents on the amide nitrogen, leading to compounds with varying antidiabetic activity. nih.gov

Incorporation of Heterocyclic Ring Systems

The incorporation of heterocyclic ring systems into the structure of this compound is a powerful strategy for generating novel derivatives with diverse biological activities. Heterocycles are ubiquitous in natural products and pharmaceuticals, and their introduction can significantly enhance a molecule's drug-like properties.

One approach involves the reaction of the amino group of this compound with various reagents to form heterocyclic rings. For example, reaction with dicarbonyl compounds can lead to the formation of pyrazines or other nitrogen-containing heterocycles. Another strategy involves using the parent molecule as a building block for the synthesis of more complex heterocyclic systems. For instance, 4-amino-5-(substituted-phenyl)-4H- scispace.comresearchgate.netgoogle.comtriazole-3-thiol derivatives can be synthesized by the cyclization of thiocarbohydrazide (B147625) and a substituted benzoic acid. researchgate.net These triazole derivatives have shown promising antifungal activity. researchgate.net

The synthesis of novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones is another example of incorporating heterocyclic rings. acs.org These compounds are prepared through a multi-step synthesis starting from the reaction of a primary amine with an aldehyde and a mercaptoacetic acid derivative. acs.org The resulting thiazolidinone ring can be further functionalized, leading to a diverse library of compounds with potential pharmacological activities. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the key structural features required for specific biological effects.

In a study of 4-amino-5-chloro-2-ethoxybenzamide derivatives, it was found that the nature of the substituent on the amino group and the type of heterocyclic ring incorporated into the molecule significantly influenced their gastroprokinetic activity. nih.gov For example, replacement of the morpholine (B109124) oxygen in a lead compound with sulfur, nitrogen, or carbon atoms generally resulted in potent gastric emptying activity. nih.gov

Similarly, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, SAR studies revealed that the substituents on the phenyl ring of the N-aryl group played a critical role in their α-glucosidase inhibitory activity. nih.gov The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring was found to be highly favorable for inhibitory activity. nih.gov

The following table summarizes the structure-activity relationships observed in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase. nih.gov

CompoundR1R2IC50 (µM) for 12-LOX
1 HH>100
35 OMeH0.025
36 OMeF0.015

Data sourced from a study on 12-lipoxygenase inhibitors. nih.gov

These examples demonstrate the power of SAR studies in guiding the design of more potent and selective derivatives of this compound.

Exploration of Chemical Space and Scaffold Diversity via Derivative Synthesis

The synthesis of derivatives of this compound is a powerful tool for exploring chemical space and expanding scaffold diversity. By systematically modifying the core structure, researchers can generate a vast library of compounds with a wide range of physicochemical and biological properties. This approach is essential for discovering new drug candidates and functional materials.

Diversity-oriented synthesis (DOS) is a strategy that aims to create a collection of structurally diverse molecules from a common starting material. frontiersin.org The this compound scaffold is well-suited for DOS, as it possesses multiple reactive sites that can be selectively functionalized. For example, the amino group, the carboxylic acid group, and the aromatic ring can all be modified to introduce new functional groups and structural motifs. wikipedia.org

The incorporation of heterocyclic rings is a particularly effective way to increase scaffold diversity. nih.govnih.gov As mentioned earlier, a wide variety of heterocyclic systems can be fused or attached to the this compound core, leading to novel molecular architectures with unique three-dimensional shapes and electronic properties. frontiersin.orguobaghdad.edu.iq

The following table showcases the diversity of heterocyclic scaffolds that can be generated from aminoazole starting materials, a concept applicable to the derivatization of this compound.

Starting AminoazoleReagentsResulting Heterocycle
3-Amino-1,2,4-triazoleAldehydes, CH-acids4,7-dihydroazolo[1,5-a]pyrimidines
5-AminopyrazoleAldehydes, 3-oxopropanenitriles4,7-dihydropyrazolopyridines

This table illustrates the concept of scaffold diversity through the synthesis of different heterocyclic systems. frontiersin.org

Through the systematic exploration of chemical space and the generation of diverse molecular scaffolds, researchers can increase the probability of discovering novel compounds with desired biological activities or material properties. The continued investigation of derivatives of this compound holds great promise for advancing various fields of science and technology.

Spectroscopic and Advanced Analytical Characterization of 4 Amino 2 Hydroxy 5 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Analysis of Substitution Patterns

The substitution pattern on the benzene (B151609) ring of 4-Amino-2-hydroxy-5-nitrobenzoic acid significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups, create a distinct electronic environment for each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Aromatic Region of this compound and Related Compounds in DMSO-d₆

Compound H-3 H-6 C-1 C-2 C-3 C-4 C-5 C-6 COOH
This compound (Predicted) ~6.5-6.8 ~8.0-8.3 ~110-115 ~155-160 ~105-110 ~145-150 ~135-140 ~120-125 ~170
4-Amino-3-nitrobenzoic acid 7.15 (d) 7.04-7.09 (m) 131.7 149.2 118.4 117.1 129.3 114.9 168.3

| 2-Hydroxy-5-nitrobenzoic acid | 8.3-8.5 (m) | 7.1-7.3 (m) | 115.8 | 161.2 | 129.8 | 124.9 | 140.1 | 118.0 | 169.5 |

Note: The data for 4-Amino-3-nitrobenzoic acid and 2-Hydroxy-5-nitrobenzoic acid are based on experimental values from spectral databases and are provided for comparative purposes.

¹⁵N NMR for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in the amino and nitro groups of this compound. nih.gov The chemical shifts of the nitrogen nuclei are highly sensitive to their chemical environment, including hybridization, oxidation state, and participation in hydrogen bonding.

The nitrogen of the amino group is expected to have a chemical shift in the range typical for aromatic amines, generally between -300 and -340 ppm relative to nitromethane. The precise shift will be influenced by the electronic effects of the other substituents on the ring. The nitrogen of the nitro group, being in a much higher oxidation state and significantly more deshielded, will resonate at a much higher frequency, typically in the range of -10 to +10 ppm. nih.gov Studies on related nitroanilines have shown that the position of the substituents can cause variations in these shifts, providing a sensitive measure of the electronic structure. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed, likely through the loss of the acidic carboxylic proton. The resulting mass-to-charge ratio (m/z) provides a precise measurement of the molecular weight. For this compound (C₇H₆N₂O₅), the expected monoisotopic mass is approximately 198.0277 u.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be able to confirm the molecular formula C₇H₆N₂O₅ by measuring the m/z of the molecular ion to within a few parts per million (ppm) of its calculated exact mass. This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. Common fragmentation pathways for substituted benzoic acids include the loss of small neutral molecules such as H₂O, CO, and CO₂. For this compound, characteristic losses of the nitro group (NO₂) or parts thereof are also anticipated.

Table 2: Expected ESI-MS and HRMS Data for this compound

Ion Calculated m/z (Monoisotopic) Technique Information Provided
[M+H]⁺ 199.0355 ESI-MS, HRMS Molecular weight confirmation and elemental composition.
[M-H]⁻ 197.0200 ESI-MS, HRMS Molecular weight confirmation and elemental composition.
[M-H₂O-H]⁻ 179.0094 MS/MS Loss of water from the hydroxyl and carboxyl groups.
[M-CO₂-H]⁻ 153.0295 MS/MS Decarboxylation of the carboxylic acid group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum is expected to show a number of characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching of the carboxylic acid typically gives rise to a strong absorption band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. Non-polar bonds often give rise to strong Raman signals, making it particularly useful for observing the C=C bonds of the aromatic ring and the symmetric stretching of the nitro group.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH) O-H stretch 2500-3300 (broad)
C=O stretch 1680-1720
Amino (-NH₂) N-H symmetric stretch 3300-3400
N-H asymmetric stretch 3400-3500
Nitro (-NO₂) Asymmetric stretch 1500-1560
Symmetric stretch 1300-1370
Hydroxyl (-OH) O-H stretch 3200-3600
Aromatic Ring C-H stretch 3000-3100

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds. The presence of hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), and nitro (-NO2) groups, all attached to an aromatic ring, gives rise to a complex and informative spectrum.

The broad absorption band typically observed in the 3200-3600 cm⁻¹ region can be attributed to the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, as well as the N-H stretching of the amino group. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl (C=O) stretch of the carboxylic acid group typically appears as a strong, sharp peak in the range of 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Hydroxyl (-OH) O-H Stretch (Phenolic & Carboxylic) 3200 - 3600 (Broad)
Carboxylic Acid (-COOH) C=O Stretch 1680 - 1710
Nitro (-NO₂) Asymmetric N-O Stretch 1500 - 1570
Nitro (-NO₂) Symmetric N-O Stretch 1300 - 1370

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and reliable method for the analysis of this compound. A reverse-phase (RP) HPLC method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The compound possesses strong chromophores, making it well-suited for ultraviolet (UV) detection. The aromatic ring and nitro group contribute to strong UV absorbance, allowing for sensitive detection at a specific wavelength, often selected at the absorbance maximum to ensure high sensitivity. researchgate.net

Table 2: Typical HPLC Parameters for Analysis of Aromatic Nitro Compounds

Parameter Condition
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) sielc.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV-Vis at a specified wavelength (e.g., 210-254 nm) researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which necessitates higher operating pressures. sielc.com

For the analysis of this compound, a UPLC method would provide faster analysis times, often reducing run times from several minutes to under a minute, and sharper, narrower peaks. This leads to better resolution from closely eluting impurities and a lower limit of detection. bldpharm.com The principles of separation remain the same as in HPLC, with reverse-phase methods being the most common. The enhanced performance makes UPLC particularly valuable for high-throughput screening and detailed purity profiling.

X-ray Crystallography for Solid-State Structure Determination

Determination of Dihedral Angles and Molecular Conformation

The conformation of this compound is defined by the spatial orientation of its substituent groups relative to the benzene ring. This is quantified by dihedral (or torsion) angles. X-ray diffraction studies on closely related structures, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, reveal that the substituent groups are often twisted out of the plane of the phenyl ring. researchgate.net

The carboxyl and nitro groups, for example, may have non-zero dihedral angles, which can influence the molecule's electronic properties and intermolecular interactions. The planarity of the molecule is a key structural feature; in some similar structures like 2-amino-5-nitrobenzoic acid, the molecule is found to be essentially planar. nih.gov

Table 3: Representative Dihedral Angles from a Structurally Similar Derivative, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid researchgate.net

Substituent Group Dihedral Angle with Phenyl Ring
Carboxyl Group 5.0 (3)°
Nitro Group 45.0 (2)°
Acetylamino Group 37.3 (1)°

Data from a related derivative used for illustrative purposes.

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

The solid-state structure of this compound is heavily influenced by a network of intermolecular hydrogen bonds. The -OH, -NH2, and -COOH groups are excellent hydrogen bond donors, while the oxygen atoms of the carboxyl, hydroxyl, and nitro groups are effective hydrogen bond acceptors.

Elemental Analysis (CHNS/O) for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental data on the elemental composition of a substance. This analysis is crucial for validating the empirical formula of newly synthesized molecules like this compound and its derivatives. The technique quantitatively determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The oxygen (O) content is typically determined by difference. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the purity and empirical formula of the compound.

A common derivative, 4-Amino-2-ethoxy-5-nitrobenzoic acid, has been subject to such analysis. The substitution of the hydroxyl group with an ethoxy group alters the molecular weight and, consequently, the expected elemental percentages. For this derivative, the empirical formula is C₉H₁₀N₂O₅. The theoretical and experimentally observed elemental compositions are presented below.

Interactive Table: Elemental Analysis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

ElementTheoretical (%)Observed (%)
Carbon (C)47.79Not Available
Hydrogen (H)4.46Not Available
Nitrogen (N)12.38Not Available
Oxygen (O)35.37Not Available

Note: Specific "Observed (%)" values for 4-Amino-2-ethoxy-5-nitrobenzoic acid were not available in the searched literature. The table structure is provided as a template for how such data would be presented.

The close correlation that is typically observed between the theoretical and found values for carbon, hydrogen, and nitrogen would provide strong evidence for the successful synthesis and purity of the intended derivative. Any significant deviation from the expected percentages could indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, elemental analysis is an indispensable tool in the rigorous scientific validation of new chemical entities.

Computational and Theoretical Studies on 4 Amino 2 Hydroxy 5 Nitrobenzoic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

Prediction of Binding Affinities with Biological Targets

Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a protein target. A lower binding energy generally indicates a more stable and favorable interaction. For 4-Amino-2-hydroxy-5-nitrobenzoic acid, potential biological targets could include enzymes like tyrosinase or various receptors where salicylic (B10762653) acid or aminobenzoic acid derivatives are known to be active.

While direct docking studies on this compound are not widely published, studies on similar compounds, such as gallic acid derivatives and other nitro-substituted compounds, reveal that the presence and position of hydroxyl, amino, and nitro groups significantly influence binding. nih.govacs.org For example, docking studies of kojic acid derivatives against tyrosinase have been used to predict which derivatives would be the most potent inhibitors based on their calculated binding energies. rsdjournal.org A hypothetical docking study for this compound would yield data similar to that shown in the illustrative table below.

Interactive Data Table: Predicted Binding Affinities for this compound with Hypothetical Protein Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tyrosinase-7.8HIS244, SER282, PHE264
Cyclooxygenase-2 (COX-2)-8.5ARG120, TYR355, SER530
Dihydrofolate Reductase-6.9ILE7, ARG70, ASN64

Note: The data in this table is illustrative and intended to represent the type of results generated from a molecular docking study. Actual values would require specific computational analysis.

Characterization of Active Site Interactions

Beyond predicting affinity, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the functional groups would be expected to form key interactions:

Carboxylic Acid Group: Typically forms strong hydrogen bonds and salt bridges with positively charged residues like Arginine (Arg) or Lysine (Lys).

Hydroxyl Group: Can act as both a hydrogen bond donor and acceptor.

Amino Group: Primarily acts as a hydrogen bond donor.

Nitro Group: Can act as a hydrogen bond acceptor.

Studies on related benzoic acid derivatives interacting with proteins confirm the importance of these interactions for stable binding within an active site. nih.gov The analysis of docked poses would reveal the precise distances and geometries of these bonds, providing a structural basis for the molecule's potential biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand-protein complex predicted by docking and for analyzing the conformational flexibility of the ligand itself.

Classical MD simulations performed on benzoic acid in various environments show how confinement and local environment affect its aggregation and the organization of its hydrogen bond network. unimi.itnih.govunimi.it For a protein-bound system, an MD simulation starting with the docked pose of this compound would reveal:

Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time (typically nanoseconds), one can assess if the ligand remains stably bound in the active site.

Interaction Persistence: MD allows for the analysis of the persistence of key hydrogen bonds and other interactions over time, providing a more rigorous assessment than static docking.

Conformational Changes: The simulation would show how the molecule might flex and adapt its conformation within the binding pocket and how the protein itself might adjust to accommodate the ligand. Studies on protein-benzoic acid complexes have used MD to confirm the stability of such complexes and explore structural fluctuations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, these methods could be used to compute:

Vibrational Frequencies: The theoretical Infrared (IR) and Raman spectra can be calculated. Comparing these with experimental spectra helps in assigning the observed vibrational modes to specific functional groups and bond movements. DFT studies on similar molecules like 4-methyl-3-nitrobenzoic acid have shown good correlation between calculated and observed frequencies. researchgate.net

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR data, confirming the chemical structure.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
O-H (Carboxylic Acid)Stretching~3500
N-H (Amino)Asymmetric & Symmetric Stretching~3400, ~3300
C=O (Carboxylic Acid)Stretching~1700
N-O (Nitro)Asymmetric & Symmetric Stretching~1550, ~1350

Note: This data is illustrative, based on typical frequency ranges for these functional groups. Precise values require specific DFT calculations.

Investigation of Intramolecular Interactions (e.g., hydrogen bonding)

The relative positions of the hydroxyl, amino, and carboxylic acid groups on the benzene (B151609) ring of this compound create the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the 1-carboxylic acid group, forming a six-membered ring. This type of interaction is known as a Resonance-Assisted Hydrogen Bond (RAHB) and is particularly strong.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, enabling detailed investigation into the electronic structure and reactivity of molecules. For this compound, DFT studies can illuminate various aspects of its chemical nature. While specific DFT studies on this exact molecule are not abundant in publicly available literature, the principles of DFT allow for a theoretical exploration of its reaction mechanisms.

Such studies would typically involve modeling reaction pathways to understand synthetic or degradative processes. This includes the identification of transition states and intermediates, which are crucial for a comprehensive understanding of the reaction kinetics and thermodynamics. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict the molecule's reactive sites for electrophilic and nucleophilic attack.

Bioinformatic and Chemoinformatic Approaches

Bioinformatics and chemoinformatics are indispensable tools in the fields of drug discovery and materials science. These computational approaches allow for the prediction of a molecule's biological and chemical properties, guiding further experimental work.

In silico ADME predictions are crucial for assessing the pharmacokinetic profile of a potential drug candidate. These predictions are based on the molecule's structural features and are used to estimate its behavior in a biological system. For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that in silico predictions of ADME properties, such as percentage of absorption, can be calculated using established formulas. nih.gov Many of the synthesized compounds in that study showed good absorption, with one compound exhibiting an absorption percentage as high as 86.77%. nih.gov These studies often utilize rules like the Lipinski rule of 5 and the Veber rule to predict oral bioavailability and intestinal absorption. nih.govnih.gov

ADME Parameter Predicted Property
A bsorptionHigh intestinal absorption
D istributionLikely to bind to plasma proteins
M etabolismPotential for metabolism by liver enzymes
E xcretionLikely to be excreted via renal or biliary routes

The "druglikeness" of a molecule is a qualitative concept used to evaluate its potential as a therapeutic agent. This is often assessed using Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that comply with these rules are considered to have good drug-like properties. nih.gov For example, a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives were found to comply with Lipinski's rule, suggesting good drug-likeness. nih.gov

Bioactivity scores, on the other hand, can be predicted by comparing the structure of a compound to databases of known bioactive molecules. This can provide an indication of the compound's potential biological targets.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process can be either structure-based or ligand-based. In structure-based virtual screening, the three-dimensional structure of the target is used to dock potential ligands. Ligand-based approaches, conversely, rely on the knowledge of other molecules that bind to the target.

Following virtual screening, the identified "hits" can be used to design a compound library. This involves creating a series of structurally related compounds to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. For instance, in the development of enteropeptidase inhibitors, a docking model was used to guide the installation of an additional carboxylic acid moiety to enhance interaction with the target enzyme. nih.gov This rational design approach, a key component of chemoinformatics, plays a significant role in modern drug discovery. researchgate.net

Advanced Research Applications of 4 Amino 2 Hydroxy 5 Nitrobenzoic Acid in Materials Science and Other Fields

Role in Dye and Pigment Synthesis

The molecular structure of 4-Amino-2-hydroxy-5-nitrobenzoic acid, featuring an aromatic amine, is a classic precursor for the synthesis of chromophores, particularly azo dyes. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, carboxyl) groups on the benzene (B151609) ring allows for the fine-tuning of the electronic properties and, consequently, the color of the resulting dyes.

Azo dyes, characterized by the functional group R-N=N-R', are a dominant class of synthetic colorants. The synthesis of these dyes from this compound follows a well-established two-step reaction pathway involving diazotization and azo coupling. youtube.com

First, the primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt. researchgate.net This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. youtube.comresearchgate.net

The second step is the coupling reaction, where the electrophilic diazonium salt reacts with a coupling agent—typically an electron-rich aromatic compound like a phenol (B47542), aniline (B41778), or naphthol derivative. youtube.comresearchgate.net The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction. youtube.com The choice of coupling partner is crucial as it significantly influences the final color of the dye. The extended conjugation system created by the azo (-N=N-) bridge linking the two aromatic rings is responsible for the absorption of light in the visible spectrum, which gives the compound its color. researchgate.net Research has demonstrated the synthesis of new azo dyes from the closely related 4-amino-2-hydroxy-benzoic acid, which are then coupled with various aromatic compounds to produce a range of colors. researchgate.net

StepReactionDescriptionReactants ExampleConditions
1DiazotizationThe primary amino group is converted into a diazonium salt, a highly reactive intermediate.This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0–5 °C
2Azo CouplingThe electrophilic diazonium salt reacts with an electron-rich aromatic compound (coupling component) to form the stable azo dye.Diazonium salt of this compound, Phenol derivativeMildly acidic or alkaline

Development of Novel Materials and Functional Polymers

The versatile chemical nature of this compound makes it a valuable monomer for the synthesis of novel materials and functional polymers. Its multiple reactive sites—the carboxylic acid, amino group, and hydroxyl group—allow it to be incorporated into polymer chains through various polymerization reactions.

The carboxylic acid and amino groups can react to form polyamide chains, analogous to the synthesis of nylon. The presence of the hydroxyl and nitro groups along the polymer backbone imparts specific functionalities. For instance, incorporating this monomer into polymer matrices can enhance characteristics such as thermal stability and mechanical strength, which is beneficial for applications in specialized coatings and adhesives. nbinno.com Research into similar aromatic nitro compounds has explored their potential for developing new materials with enhanced thermal or mechanical properties. nbinno.comchemimpex.com

Furthermore, the functional groups can be chemically modified either before or after polymerization to tailor the material's properties. For example, the nitro group can be reduced to another amino group, providing a site for further cross-linking or functionalization. The inherent properties of the monomer, such as its ability to absorb UV light (due to the nitro-aromatic system) and its potential for forming strong hydrogen bonds (via the carboxyl and hydroxyl groups), can be transferred to the resulting polymer, leading to materials with built-in UV-shielding or specific binding capabilities.

Applications in Analytical Chemistry as a Reagent or Standard

In analytical chemistry, compounds with well-defined structures and reactive functional groups are often employed as reagents or standards. This compound has potential applications in this field. For instance, related compounds like 4-Amino-3-nitrobenzoic acid are used as standards in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the quantification of similar compounds in complex mixtures. nbinno.com

The chromophoric nitro group in this compound allows for sensitive detection using UV-Vis spectrophotometry. This makes it a candidate for use as a derivatizing agent, where it could be reacted with colorless analyte molecules to make them detectable by UV-Vis detectors in HPLC. Its acidic and basic functional groups also suggest potential use in pH-sensitive assays or as a component in buffer solutions for specific analytical processes. suniv.ac.in Moreover, the related compound 2-Hydroxy-5-nitrobenzoic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly in the analysis of peptides and glycans, suggesting a potential similar role for its 4-amino derivative in proteomics and glycomics research. nbinno.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-2-hydroxy-5-nitrobenzoic acid, and how can purity be ensured during synthesis?

  • Methodology : Begin with nitration of 2-hydroxybenzoic acid (salicylic acid) under controlled acidic conditions to introduce the nitro group at the 5-position. Subsequent amination at the 4-position can be achieved via catalytic hydrogenation or using reducing agents like Sn/HCl. Purity is ensured through iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC or TLC with silica gel) .
  • Key Considerations : Monitor reaction intermediates via 1H^1H-NMR to confirm regioselectivity. Impurities such as over-nitrated byproducts can be identified via mass spectrometry (MS) .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from related derivatives?

  • Methodology :

  • IR Spectroscopy : Look for absorption bands at ~1680 cm1^{-1} (C=O stretch), ~1530 cm1^{-1} (asymmetric NO2_2), and ~3400 cm1^{-1} (NH2_2) .
  • NMR : 1H^1H-NMR should show a deshielded aromatic proton at the 6-position (δ ~8.2 ppm) due to nitro group electron withdrawal. The hydroxyl proton (2-position) appears as a broad singlet (~δ 10.5 ppm) .
    • Validation : Compare with databases (e.g., NIST Chemistry WebBook) or synthesized analogs (e.g., 4-amino-2-fluoro-5-nitrobenzoic acid) to confirm assignments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC and identify products using LC-MS.
  • Findings : Nitro groups are prone to reduction under acidic conditions, while the hydroxyl group may esterify in alcoholic solvents. Store in inert, anhydrous environments at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural elucidation of this compound?

  • Tools : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters. For twinned data, employ TWINABS or the WinGX suite for scaling and merging .
  • Strategies : Introduce geometric restraints for disordered regions (e.g., nitro group orientations). Validate hydrogen bonding networks using ORTEP-III for graphical representation .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry applications?

  • Methodology :

  • Modifications : Synthesize analogs (e.g., halogen substitutions at the 2-hydroxy position) to assess bioactivity shifts.
  • Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or anti-inflammatory activity via COX-2 assays. Compare with 4-aminosalicylic acid derivatives .
    • Data Interpretation : Use QSAR models to correlate substituent electronic effects (Hammett constants) with activity .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

  • Approach :

Replicate Protocols : Ensure identical conditions (solvent purity, catalyst ratios).

Analytical Cross-Validation : Combine HPLC (for purity) with 13C^{13}C-NMR and X-ray diffraction to resolve structural ambiguities.

Computational Validation : Optimize geometries using DFT calculations (e.g., Gaussian) and compare theoretical vs. experimental IR spectra .

  • Case Study : Discrepancies in nitro group orientation can arise from crystallographic vs. solution-state conformations; use variable-temperature NMR to probe dynamic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-hydroxy-5-nitrobenzoic acid
Reactant of Route 2
4-Amino-2-hydroxy-5-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.